N-(3-hydroxy-3-(thiophen-3-yl)propyl)pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S2/c15-12(10-4-7-18-9-10)3-6-14-19(16,17)11-2-1-5-13-8-11/h1-2,4-5,7-9,12,14-15H,3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOPUHBZMDRYLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCCC(C2=CSC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis to Ketone Intermediate
3-(Thiophen-3-yl)propanenitrile undergoes acidic hydrolysis (6M HCl, reflux, 6 h) to yield 3-(thiophen-3-yl)propanal.
Reduction to Alcohol
The ketone is reduced using sodium borohydride (NaBH₄) in methanol:
$$
\text{3-(Thiophen-3-yl)propanal} + \text{NaBH}_4 \rightarrow \text{3-(Thiophen-3-yl)propan-1-ol}
$$
This step achieves >90% yield.
Conversion to Amine
The alcohol is converted to the amine via a Gabriel synthesis:
- Phthalimide Protection :
3-(Thiophen-3-yl)propan-1-ol reacts with phthalic anhydride to form the phthalimide derivative. - Hydrazinolysis :
Treatment with hydrazine hydrate liberates the primary amine, 3-amino-1-(thiophen-3-yl)propan-1-ol, in 60–70% yield.
Sulfonamide Bond Formation
The final coupling reaction involves reacting pyridine-3-sulfonyl chloride with 3-amino-1-(thiophen-3-yl)propan-1-ol under basic conditions:
Reaction Conditions :
Workup :
The crude product is washed with dilute HCl, water, and brine, followed by purification via flash chromatography (ethyl acetate/hexane, 1:1).
Spectroscopic Validation and Yield Optimization
Key Spectral Data
- ¹H NMR (400 MHz, DMSO-d₆) :
δ 8.90 (s, 1H, pyridine-H), 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.95 (d, J = 8.0 Hz, 1H, pyridine-H), 7.35–7.25 (m, 2H, thiophene-H), 4.75 (t, J = 6.0 Hz, 1H, -OH), 3.40–3.20 (m, 2H, -CH₂NH-), 2.95–2.75 (m, 2H, -CH₂C(OH)-), 1.85–1.65 (m, 2H, -CH₂-). - MS (ESI) : m/z 341.1 [M + H]⁺.
Yield Comparison Across Methodologies
| Step | Yield (%) | Conditions | Source |
|---|---|---|---|
| Sulfonyl Chloride | 82 | PCl₅, reflux, 4 h | |
| Grignard Addition | 70 | THF, 0°C, 2 h | |
| Ketone Reduction | 92 | NaBH₄, MeOH, rt, 1 h | |
| Sulfonamide Coupling | 68 | Pyridine, DCM, 6 h |
Industrial-Scale Considerations
For large-scale production:
- Continuous Flow Reactors : Improve safety and efficiency in sulfonyl chloride synthesis.
- Catalytic Reductions : Replace NaBH₄ with hydrogen gas and Raney nickel for greener chemistry.
- Automated Chromatography : Enhances purity (>99%) and throughput.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring and hydroxyl group are primary sites for oxidation:
-
Thiophene oxidation : Reacts with oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to form sulfoxides or sulfones (Figure 1A).
-
Hydroxyl group oxidation : Catalyzed by chromium(VI) reagents (e.g., CrO₃) or Dess-Martin periodinane to yield ketones or carboxylic acids.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Thiophene oxidation | H₂O₂ (30%), 40–60°C, 6–12 hr | Thiophene sulfoxide/sulfone derivatives | |
| Alcohol oxidation | CrO₃/H₂SO₄, RT, 2–4 hr | 3-(thiophen-3-yl)propanal/propanone |
Reduction Reactions
Key reducible sites include the sulfonamide group and hydroxyl chain:
-
Sulfonamide reduction : LiAlH₄ reduces the sulfonamide to a thioether, though this is rare due to the sulfonamide’s stability.
-
Hydroxyl group reduction : NaBH₄ or BH₃·THF selectively reduces carbonyl groups adjacent to the hydroxyl moiety.
Hydrolysis Reactions
The sulfonamide group undergoes hydrolysis under extreme conditions:
-
Acidic hydrolysis : Concentrated HCl (6M, reflux) cleaves the sulfonamide bond, yielding pyridine-3-sulfonic acid and 3-amino-3-(thiophen-3-yl)propan-1-ol.
-
Basic hydrolysis : NaOH (2M, 80°C) produces sodium pyridine-3-sulfonate and the corresponding amine.
| Condition | Reagents | Products | Yield |
|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, 6 hr | Pyridine-3-sulfonic acid + amine | 65–70% |
| Basic (NaOH, 80°C) | 2M NaOH, 4 hr | Sodium sulfonate + amine | 75–80% |
Nucleophilic Substitution
The sulfonamide’s nitrogen participates in nucleophilic reactions:
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form N-alkylated derivatives.
-
Acylation : Acetyl chloride in pyridine yields N-acetyl sulfonamides.
Electrophilic Substitution on Thiophene
The electron-rich thiophene ring undergoes halogenation or nitration:
-
Bromination : Br₂ in CHCl₃ at 0°C produces 2-bromothiophene derivatives .
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 2-position .
Condensation and Cyclization
The hydroxyl group facilitates condensation with carbonyl compounds:
-
Schiff base formation : Reacts with aldehydes (e.g., benzaldehyde) to form imines, which can cyclize into heterocycles under acidic conditions.
Mechanistic Insights
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing a pyridine-3-sulfonamide scaffold exhibit notable antimicrobial activity. For instance, derivatives of pyridine-3-sulfonamides have been shown to possess antifungal properties against various strains of Candida and other fungi, demonstrating minimum inhibitory concentrations (MICs) as low as 25 µg/mL . The mechanism of action often involves inhibition of key enzymes or pathways essential for microbial survival.
Anticancer Activity
N-(3-hydroxy-3-(thiophen-3-yl)propyl)pyridine-3-sulfonamide has also been studied for its anticancer potential. Research suggests that similar sulfonamide derivatives can inhibit cancer cell proliferation and induce apoptosis through various pathways, including caspase activation. In vitro studies have shown promising results against several cancer cell lines, indicating a potential role in cancer therapy .
Enzyme Inhibition
The compound has demonstrated the ability to inhibit specific enzymes linked to disease pathways. For example, sulfonamides are known to inhibit carbonic anhydrase isozymes, which play a role in various physiological processes and disease mechanisms . This property could be leveraged in the development of therapeutic agents targeting metabolic disorders.
Synthesis and Derivatives
The synthesis of this compound typically involves multistep chemical reactions starting from readily available precursors. The synthesis pathway often includes the formation of thiophene derivatives as intermediates, which can be further modified to enhance biological activity or selectivity for specific targets .
Case Study 1: Antifungal Efficacy
In a study examining the antifungal properties of pyridine-3-sulfonamide derivatives, researchers synthesized a series of compounds and tested them against clinical isolates of Candida. The results indicated that modifications in the chemical structure significantly enhanced antifungal activity compared to standard treatments like fluconazole .
Case Study 2: Anticancer Effects
Another research project focused on the anticancer effects of pyridine derivatives on various cancer cell lines. The study found that certain modifications led to increased potency in inhibiting cell growth and promoting apoptosis through the activation of apoptotic pathways . These findings underscore the potential of these compounds as candidates for further development in cancer therapeutics.
Data Summary Table
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(thiophen-3-yl)propyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or bind to receptors. This interaction can disrupt normal biological processes, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Chloro-N-phenyl-phthalimide
Structural Differences :
- Core Structure : The target compound features a pyridine-sulfonamide backbone, whereas 3-chloro-N-phenyl-phthalimide is a phthalimide derivative with a chloro substituent and phenyl group.
- Functional Groups : The sulfonamide group (-SO₂NH-) in the target contrasts with the phthalimide’s cyclic imide structure (-CONHCO-).
- Substituents : The target’s thiophene and hydroxypropyl groups differ from 3-chloro-N-phenyl-phthalimide’s chloro and phenyl substituents.
Electronic Properties :
- Thiophene in the target may enhance π-π stacking interactions compared to phenyl groups in 3-chloro-N-phenyl-phthalimide. The hydroxy group could introduce hydrogen-bonding capability, absent in the chloro-substituted analog.
N-(3-(3-hydroxypropyl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide
Structural Differences :
- Pyridine Substitution : The target’s sulfonamide is at the 3-position, while the comparator’s pivalamide group is at the 2-position.
- Functional Groups : The target’s sulfonamide (-SO₂NH-) vs. the comparator’s pivalamide (-CONHC(CH₃)₃).
- Substituents : The hydroxypropyl group is shared, but the comparator includes a trifluoromethyl (-CF₃) group, which is absent in the target.
Physicochemical Properties :
- The trifluoromethyl group in the comparator enhances metabolic stability and lipophilicity, common in drug design. The target’s thiophene may improve solubility due to sulfur’s polarizability.
- The hydroxypropyl group in both compounds could increase water solubility, though steric effects from pivalamide may reduce bioavailability in the comparator .
Research Findings and Implications
- Sulfonamide vs. Imide/Pivalamide : Sulfonamides are more polar than pivalamides or phthalimides, suggesting divergent applications (e.g., the target may favor aqueous environments or receptor binding).
- Thiophene vs. Aromatic Groups : Thiophene’s electron-rich structure could enhance binding to aromatic receptors compared to phenyl or trifluoromethyl groups.
- Substitution Position : The 3-position on pyridine in the target may alter steric and electronic interactions compared to 2-substituted analogs, affecting ligand-receptor fit.
Biological Activity
N-(3-hydroxy-3-(thiophen-3-yl)propyl)pyridine-3-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.
Molecular Structure:
- Molecular Formula: C11H14N2O3S
- Molecular Weight: 258.31 g/mol
- SMILES Notation: C1=CC(=CN=C1C(=O)NCC(C(C)O)S)C
The compound features a pyridine ring linked to a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The structural framework of this compound may contribute to its efficacy against various bacterial strains. A study demonstrated that modifications on the sulfonamide scaffold could enhance antimicrobial potency, suggesting a promising avenue for further exploration with this compound.
Anticancer Activity
Sulfonamides have been recognized for their anticancer potential. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been a focal point of research. For instance, compounds with similar structures have shown inhibition of human carbonic anhydrase (hCA), which is implicated in tumor growth and metastasis. The IC50 values for related sulfonamide derivatives have been reported in the range of 0.16 µM to 5.85 µM against various cancer cell lines, indicating strong anticancer activity.
The biological activity of this compound can be attributed to several mechanisms:
-
Enzyme Inhibition:
- Inhibition of carbonic anhydrases (hCA II and hCA IX), which are crucial for maintaining pH homeostasis in tumors.
-
Cell Cycle Arrest:
- Induction of apoptosis in cancer cells through caspase activation, as observed in related compounds.
-
Antioxidant Properties:
- Potential scavenging of free radicals, contributing to reduced oxidative stress in cells.
Study 1: Anticancer Properties
A recent study evaluated the anticancer effects of various sulfonamide derivatives, including those structurally similar to this compound. The findings indicated a significant reduction in cell viability across multiple cancer cell lines (MCF7, A549), with some derivatives achieving IC50 values as low as 0.16 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(4-methoxyphenyl) sulfonamide | MCF7 | 0.16 |
| N-(3-hydroxy-3-(thiophen-3-yl)propyl)pyridine sulfonamide | A549 | TBD |
| Doxorubicin | MCF7 | 5.08 |
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related sulfonamides against Gram-positive and Gram-negative bacteria. The results demonstrated that modifications on the thiophene ring enhanced antibacterial activity, suggesting that similar modifications could be explored for this compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(3-hydroxy-3-(thiophen-3-yl)propyl)pyridine-3-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. For example, thiophene derivatives can be introduced via Suzuki-Miyaura cross-coupling, followed by sulfonamide formation using pyridine-3-sulfonyl chloride under basic conditions (e.g., triethylamine in DMF). Temperature control (0–60°C) and solvent polarity (e.g., acetonitrile vs. THF) critically impact intermediate stability and final yield . Optimization may require iterative adjustments to stoichiometry and reaction time.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves the hydroxypropyl-thiophene linkage and sulfonamide group, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. X-ray crystallography can elucidate 3D conformation if crystals are obtainable. Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity assessment, using a C18 column and acetonitrile/water gradient .
Q. What preliminary biological assays are suitable for screening its bioactivity?
- Methodological Answer : Begin with enzyme inhibition assays (e.g., kinases, cyclooxygenases) due to the sulfonamide group’s known role in targeting active sites. Cell-based assays (e.g., antimicrobial susceptibility testing or anti-inflammatory cytokine profiling) can follow. Use positive controls like indomethacin for COX-2 inhibition or ampicillin for bacterial growth assays. Dose-response curves (1–100 µM) and IC₅₀ calculations are essential for initial activity quantification .
Advanced Research Questions
Q. How does the compound interact with biological targets at the molecular level, and what structural features drive selectivity?
- Methodological Answer : Molecular docking studies (using AutoDock Vina or Schrödinger) reveal interactions between the sulfonamide group and catalytic residues (e.g., hydrogen bonding with Asp/Tyr in kinases). The thiophene moiety’s π-π stacking with aromatic residues enhances binding affinity. Competitive inhibition assays (e.g., with ATP in kinase assays) and site-directed mutagenesis can validate predicted interactions .
Q. How can structural modifications improve solubility or bioavailability without compromising activity?
- Methodological Answer : Introduce hydrophilic groups (e.g., polyethylene glycol chains) at the hydroxypropyl position or replace the thiophene with a more polar heterocycle (e.g., pyridine). Salt formation (e.g., sodium sulfonate) or co-solvent systems (cyclodextrins) may enhance aqueous solubility. Parallel Artificial Membrane Permeability Assays (PAMPA) predict intestinal absorption, guiding iterative SAR studies .
Q. How should researchers address contradictions in activity data across different assay systems?
- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., cell membrane permeability vs. biochemical enzyme activity). Validate findings using orthogonal methods:
- Compare in vitro (recombinant enzyme) and in cellulo (HEK293 overexpression) results.
- Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics.
- Adjust buffer pH (6.5–7.5) to mimic physiological conditions .
Q. What strategies are recommended for evaluating potential off-target effects or toxicity?
- Methodological Answer : Conduct broad-panel screening (e.g., Eurofins CEREP Panel) to assess off-target receptor/ion channel interactions. For toxicity, use in vitro models (HepG2 cells for hepatotoxicity, hERG assay for cardiac risk) followed by rodent acute toxicity studies (OECD Guideline 423). Metabolite identification via LC-MS/MS helps predict bioactivation pathways leading to reactive intermediates .
Q. How can computational modeling guide the prediction of novel biological targets?
- Methodological Answer : Perform pharmacophore mapping (MOE or Phase) to identify shared features with known inhibitors. Molecular dynamics (MD) simulations (AMBER or GROMACS) assess binding stability over time. Machine learning platforms (e.g., DeepChem) can predict untested targets based on structural fingerprints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
